Icmt-IN-46

Description

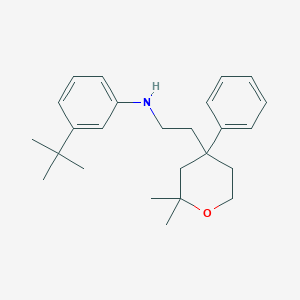

Structure

3D Structure

Properties

Molecular Formula |

C25H35NO |

|---|---|

Molecular Weight |

365.6 g/mol |

IUPAC Name |

3-tert-butyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C25H35NO/c1-23(2,3)21-12-9-13-22(18-21)26-16-14-25(20-10-7-6-8-11-20)15-17-27-24(4,5)19-25/h6-13,18,26H,14-17,19H2,1-5H3 |

InChI Key |

UQVCHLFKAFFRFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(C)(C)C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Disclaimer: The specific compound "Icmt-IN-46" could not be identified in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action for the broader class of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, drawing on data from well-characterized examples such as cysmethynil and its analogs.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a significant number of proteins containing a C-terminal CaaX motif. These proteins, which include the Ras superfamily of small GTPases, are integral to cellular signaling pathways that regulate proliferation, differentiation, and survival. The inhibition of ICMT has emerged as a promising therapeutic strategy in oncology and for certain genetic disorders like progeria. This document outlines the core mechanism of action of ICMT inhibitors, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action

The primary mechanism of action of ICMT inhibitors is the blockade of the final step in the CaaX protein processing pathway. This pathway involves three sequential enzymatic modifications:

-

Prenylation: The addition of a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue of the CaaX motif.

-

Proteolysis: The endoproteolytic cleavage of the "-aaX" residues by Ras-converting enzyme 1 (Rce1).

-

Methylation: The carboxyl methylation of the now-exposed prenylated cysteine by ICMT.

ICMT inhibitors competitively bind to the enzyme, preventing the methylation of its substrates.[1][2] This lack of methylation leads to the mislocalization of key signaling proteins, most notably Ras, from the plasma membrane to intracellular compartments.[1][3] The correct localization of Ras and other CaaX proteins to the cell membrane is essential for their interaction with downstream effectors and the subsequent activation of signaling cascades.[1][3] Consequently, ICMT inhibition results in the disruption of these critical pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]

Quantitative Data on ICMT Inhibitors

The following tables summarize key quantitative data for prototypical and novel ICMT inhibitors.

Table 1: In Vitro Potency of ICMT Inhibitors

| Inhibitor | Target | IC50 | Ki | Cell Line | Assay Conditions | Reference |

| Cysmethynil | ICMT | 2.4 µM | 0.02 µM | - | In vitro assay with BFC substrate | [3] |

| Cysmethynil | ICMT | <200 nM | - | - | In vitro assay with 15 min preincubation | [3] |

| Cysmethynil | ICMT | 0.29 µM | - | - | With inhibitor preincubation | [2] |

| Compound 3 (UCM-1336) | ICMT | 2 µM | - | - | - | [5] |

Table 2: Cellular Effects of ICMT Inhibitors

| Inhibitor | Effect | Concentration | Cell Line | Reference |

| Cysmethynil | Inhibition of anchorage-independent growth | >90% at 20 µM | DKOB8 colon cancer | [2] |

| Cysmethynil | G1 cell cycle arrest and autophagy | 25 µM | PC3 prostate cancer | [2][6] |

| Cysmethynil | Inhibition of non-cancer cell proliferation | 100% at 30 µM | MEF | [2] |

| Compound 8.12 | G1 phase cell cycle arrest | Not specified | HepG2 and PC3 | [4] |

Signaling Pathways Affected by ICMT Inhibition

ICMT inhibition disrupts signaling pathways downstream of membrane-bound CaaX proteins. The most well-documented of these is the Ras-MAPK pathway.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]

- 3. pnas.org [pnas.org]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICMT Inhibitor - Calbiochem | 420350 [merckmillipore.com]

An In-depth Technical Guide on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and the Therapeutic Potential of its Inhibition

Disclaimer: Information regarding a specific molecule designated "Icmt-IN-46" is not available in the public domain based on the conducted searches. This guide provides a comprehensive overview of the biological function and activity of its putative target, Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and discusses the effects of its inhibition with known inhibitors.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2][3][4] It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal "CAAX" motif.[5] This modification is crucial for the proper subcellular localization and biological function of a wide range of proteins, including members of the Ras and Rho GTPase families, which are pivotal in cellular signaling and are frequently implicated in cancer.[5][6] The critical role of ICMT in processing these key signaling proteins has positioned it as an attractive therapeutic target for various diseases, particularly cancer.[7]

Biological Function of ICMT

The primary function of ICMT is to catalyze the S-adenosyl-L-methionine (SAM)-dependent methylation of the α-carboxyl group of a C-terminal S-isoprenylcysteine.[5][7] This enzymatic reaction is the culmination of a three-step process for CAAX protein maturation:

-

Prenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue of the CAAX motif.

-

Proteolysis: The three terminal amino acids (AAX) are cleaved by a specific peptidase.[6]

-

Methylation: ICMT methylates the newly exposed carboxyl group of the prenylated cysteine.[6]

This final methylation step neutralizes the negative charge at the C-terminus, increasing the hydrophobicity of the protein and enhancing its affinity for cellular membranes and interactions with protein partners.[6][7]

Table 1: Key Characteristics of Human ICMT

| Feature | Description | References |

| Gene Name | ICMT | [1] |

| Full Name | Isoprenylcysteine Carboxyl Methyltransferase | [1] |

| Aliases | PCCMT, PPMT, HSTE14 | [1][2] |

| Cellular Localization | Endoplasmic Reticulum | [1][2][3][4] |

| Molecular Function | Protein C-terminal S-isoprenylcysteine carboxyl O-methyltransferase activity | [1][2] |

| Biological Process | Post-translational protein modification, protein methylation, protein targeting to membrane | [2] |

| Associated Diseases | Restrictive Dermopathy, Hyperhomocysteinemia, Cancer | [1][8] |

ICMT in Signaling Pathways

ICMT plays a crucial role in several signaling pathways by modulating the function of key regulatory proteins. Its substrates include members of the Ras and Rho families of small GTPases, which are central to pathways controlling cell proliferation, differentiation, migration, and survival.[6]

For instance, the proper membrane localization of KRAS, a frequently mutated oncoprotein, is dependent on ICMT-mediated methylation.[6] Inhibition of ICMT has been shown to reduce KRAS-induced transformation.[6] Furthermore, ICMT's role extends to the regulation of the actin cytoskeleton and cell motility through its modification of Rho family members, thereby influencing cancer cell migration and invasion.[6] Recent studies have also implicated ICMT in the regulation of TAZ, a transcriptional co-activator involved in cancer cell self-renewal, through the KRAS and MAPK signaling pathways.[9]

Caption: ICMT-mediated methylation of prenylated proteins and its impact on downstream signaling pathways.

Biological Activity of ICMT Inhibition

Given its role in processing oncogenic proteins, ICMT has emerged as a promising target for anti-cancer drug development.[7] Inhibition of ICMT can disrupt the proper functioning of these proteins, leading to a reduction in cell proliferation, migration, and invasion.[6]

One of the most well-characterized inhibitors of ICMT is cysmethynil.[7][9] Studies have shown that cysmethynil can inhibit ICMT activity and exhibit antiproliferative effects in cancer cells.[7] Furthermore, inhibition of ICMT with cysmethynil has been demonstrated to reduce the protein levels of TAZ in cancer cells, thereby impairing tumor sphere formation, a measure of cancer cell self-renewal.[9]

Table 2: Quantitative Data for the ICMT Inhibitor Cysmethynil

| Compound | Assay | Cell Line | Activity (IC50) | References |

| Cysmethynil | TAZ protein reduction | MiaPaCa2 | ~5-10 µM | [9] |

| Cysmethynil | TAZ protein reduction | MDA-MB-231 | ~5-10 µM | [9] |

Note: The provided search results offer limited quantitative data. The values in this table are estimated from graphical representations in the cited literature.

Experimental Protocols

A thorough investigation of a novel ICMT inhibitor would involve a series of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.

1. In Vitro ICMT Enzyme Assay:

-

Objective: To determine the direct inhibitory effect of the compound on ICMT activity.

-

Methodology: A common method involves using recombinant human ICMT, a prenylated peptide substrate (e.g., farnesylated K-Ras C-terminal peptide), and radio-labeled S-adenosyl-L-methionine ([³H]SAM). The transfer of the [³H]methyl group to the peptide substrate is measured in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

2. Cellular Assays:

-

Objective: To assess the effect of the inhibitor on downstream signaling and cellular phenotypes in cancer cell lines.

-

Methodology:

-

Western Blotting: To measure the levels of key proteins in ICMT-regulated pathways (e.g., TAZ, phosphorylated ERK) following inhibitor treatment.[9]

-

Cell Proliferation Assays (e.g., MTS, CellTiter-Glo): To determine the antiproliferative effect of the inhibitor.

-

Migration and Invasion Assays (e.g., Transwell assay): To evaluate the impact of the inhibitor on cancer cell motility.[6]

-

Tumor Sphere Formation Assay: To assess the effect on cancer stem cell-like properties.[9]

-

3. In Vivo Efficacy Studies:

-

Objective: To evaluate the anti-tumor activity of the inhibitor in an animal model.

-

Methodology: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is often used.[6] The mice are treated with the inhibitor, and tumor growth is monitored over time.

Caption: A generalized experimental workflow for the preclinical evaluation of an ICMT inhibitor.

Conclusion

ICMT is a critical enzyme in the post-translational modification of numerous proteins involved in key cellular signaling pathways. Its role in processing oncoproteins like Ras and its involvement in cancer cell proliferation, migration, and self-renewal make it a compelling target for therapeutic intervention. While specific information on "this compound" is not publicly available, the study of known ICMT inhibitors like cysmethynil provides a strong rationale for the continued exploration of this target for the development of novel anti-cancer agents. Further research into the design and characterization of potent and selective ICMT inhibitors holds significant promise for advancing cancer therapy.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. ICMT - Wikipedia [en.wikipedia.org]

- 3. ICMT Antibody - BSA Free (NBP1-69579): Novus Biologicals [novusbio.com]

- 4. ICMT Polyclonal Antibody - Elabscience® [elabscience.com]

- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Target and Mechanism of Icmt-IN-46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-46 and its closely related analog, compound 8.12, represent a promising class of potent and selective inhibitors targeting Isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final critical step in the post-translational modification of a significant number of proteins, many of which are implicated in oncogenesis. By inhibiting Icmt, these small molecules disrupt key cellular signaling pathways, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the target, mechanism of action, and experimental validation of this class of inhibitors.

Primary Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

The exclusive molecular target of this compound and its analogs is Isoprenylcysteine carboxyl methyltransferase (Icmt) . Icmt is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal isoprenylcysteine of proteins that have undergone prenylation. This methylation step is crucial for the proper subcellular localization and function of these substrate proteins.

Many of these Icmt substrates are key signaling molecules, including members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, H-Ras) and Rho family GTPases. These proteins are pivotal in regulating cell growth, differentiation, and survival. Dysregulation of Ras signaling, often due to activating mutations, is a hallmark of numerous human cancers.

Mechanism of Action

This compound functions as a competitive inhibitor of Icmt with respect to the isoprenylated cysteine substrate and is non-competitive with the methyl donor, S-adenosyl-L-methionine. By blocking the active site of Icmt, the inhibitor prevents the methylation of newly synthesized and prenylated proteins like Ras.

The lack of this terminal methylation event has profound consequences for the protein's biological activity. For Ras proteins, methylation, in conjunction with prenylation, facilitates their anchoring to the inner leaflet of the plasma membrane. This localization is an absolute prerequisite for their interaction with downstream effector proteins and the subsequent activation of oncogenic signaling cascades.

Inhibition of Icmt by compounds like this compound leads to the accumulation of unmethylated Ras proteins, which are consequently mislocalized from the plasma membrane to endomembrane compartments, including the Golgi apparatus and the endoplasmic reticulum. This sequestration effectively abrogates their signaling capacity, leading to the downregulation of critical downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades. The ultimate cellular outcomes of Icmt inhibition in cancer cells include cell cycle arrest, induction of autophagy, and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for the prototypical Icmt inhibitor, cysmethynil, and its advanced analog, compound 8.12.

| Compound | Target | Assay Type | Value | Cell Line/Conditions | Reference |

| Cysmethynil | Icmt | Enzymatic Inhibition (IC50) | 2.4 µM | In vitro enzymatic assay | [1] |

| Icmt | Enzymatic Inhibition (Ki) | 2.39 ± 0.02 µM | In vitro enzymatic assay | [2] | |

| Icmt | Enzymatic Inhibition (Ki*) | 0.14 ± 0.01 µM | In vitro enzymatic assay (final complex) | [2] | |

| Compound 8.12 | Icmt | Cell Growth Inhibition (IC50) | ~1.6 µM | HepG2 cells | [3] |

| Icmt | Cell Growth Inhibition (IC50) | ~2.0 µM | PC3 cells | [3] |

Experimental Protocols

In Vitro Icmt Enzymatic Assay

This protocol is adapted from methodologies used for screening and characterizing Icmt inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Icmt.

Materials:

-

Recombinant human Icmt (e.g., from Sf9 insect cell membranes)

-

Biotinylated farnesyl-L-cysteine (BFC) or other suitable isoprenylated cysteine substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Scintillation vials and scintillation fluid

-

Microplate reader (for scintillation counting)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, combine the test compound dilutions, BFC substrate, and [³H]SAM.

-

Initiate the reaction by adding the recombinant Icmt enzyme preparation.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated substrate.

-

Wash the plate to remove unincorporated [³H]SAM.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Ras Localization by Immunofluorescence

This protocol outlines the procedure for visualizing the effect of Icmt inhibition on the subcellular localization of Ras proteins.

Objective: To assess the mislocalization of Ras from the plasma membrane in cells treated with an Icmt inhibitor.

Materials:

-

Cancer cell line (e.g., PC3, HepG2)

-

Icmt inhibitor (e.g., this compound)

-

Cell culture medium and supplements

-

Glass coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Ras (e.g., pan-Ras antibody)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the Icmt inhibitor at the desired concentration and for the appropriate duration (e.g., 24 hours). Include a vehicle-treated control.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope, capturing images of Ras localization and nuclear morphology.

MAPK Pathway Activation by Western Blotting

This protocol describes the detection of changes in the phosphorylation status of key MAPK pathway proteins following Icmt inhibition.

Objective: To determine the effect of Icmt inhibition on the activation of the MAPK/ERK signaling pathway.

Materials:

-

Cancer cell line

-

Icmt inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with the Icmt inhibitor as described for the immunofluorescence protocol.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with antibodies against the total protein and a loading control to ensure equal loading.

Visualizations

Caption: Signaling pathway of Icmt inhibition by this compound.

Caption: Experimental workflow for characterizing Icmt inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Icmt-IN-46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Icmt-IN-46, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). While detailed discovery and development information for this specific compound is not extensively published, this guide synthesizes the available data, outlines likely experimental methodologies for its characterization, and discusses its potential impact on crucial cellular signaling pathways. This paper aims to serve as a foundational resource for researchers investigating ICMT inhibition and the therapeutic potential of molecules like this compound.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins. This modification involves the S-methylation of a C-terminal farnesyl or geranylgeranyl cysteine residue. Prominent substrates of ICMT include the Ras family of small GTPases (K-Ras, N-Ras, H-Ras), which are critical regulators of cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on this methylation step. Dysregulation of Ras signaling is a hallmark of many human cancers, making ICMT a compelling target for therapeutic intervention.

This compound: A Potent ICMT Inhibitor

This compound is a small molecule inhibitor of ICMT. While the original discovery and detailed development history of this compound are not widely documented in peer-reviewed literature, its activity and basic chemical properties have been reported.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H35NO |

| Molecular Weight | 365.55 g/mol |

| IC50 against ICMT | 0.556 µM |

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ICMT. By blocking the methyltransferase function of ICMT, it prevents the final maturation step of key signaling proteins like Ras. This inhibition is expected to lead to the mislocalization of these proteins from the plasma membrane, thereby attenuating their downstream signaling cascades.

Experimental Protocols for the Study of this compound

The following sections describe generalized experimental protocols that are likely to be employed in the characterization of this compound. These are based on standard methodologies used in the field of enzyme kinetics and cell biology.

In Vitro ICMT Inhibition Assay

This assay is designed to quantify the inhibitory potency of a compound against ICMT. A common method is a non-radioactive, colorimetric assay.

Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction catalyzed by ICMT. The amount of SAH produced is proportional to the ICMT activity.

Materials:

-

Recombinant human ICMT enzyme

-

ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

S-adenosylmethionine (SAM) as a methyl donor

-

This compound (or other test inhibitors)

-

SAM Methyltransferase Assay Kit (containing assay buffer, SAM enzyme mix, colorimetric mix, and SAH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the ICMT assay buffer, ICMT substrate, and the recombinant ICMT enzyme.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the components of the colorimetric detection system according to the manufacturer's instructions. This typically involves enzymatic conversion of SAH, leading to a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Ras Localization

This experiment aims to visualize the effect of this compound on the subcellular localization of Ras proteins.

Principle: Functional Ras proteins are localized to the plasma membrane. Inhibition of ICMT is expected to cause a mislocalization of Ras to internal cellular compartments.

Materials:

-

Cancer cell line known to express high levels of Ras (e.g., MiaPaCa-2 pancreatic cancer cells)

-

This compound

-

Cell culture medium and supplements

-

Primary antibody against Ras (e.g., pan-Ras antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

Seed the cancer cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

-

Incubate the cells with the primary anti-Ras antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, acquiring images of Ras localization and nuclear morphology.

-

Analyze the images to assess the shift in Ras localization from the plasma membrane to the cytoplasm or other organelles in the this compound-treated cells compared to the control.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the Ras-MAPK pathway, which is crucial for cell growth and proliferation. Inhibition of ICMT disrupts the proper functioning of this pathway.

Caption: ICMT-Ras Signaling Pathway and the Point of Inhibition by this compound.

This diagram illustrates that this compound inhibits ICMT, preventing the methylation and subsequent plasma membrane localization of Ras. This disruption blocks the downstream activation of the Raf-MEK-ERK cascade, ultimately leading to a reduction in cell proliferation.

Experimental Workflow for Preclinical Evaluation

A logical workflow for the preclinical assessment of this compound would involve a series of in vitro and in vivo studies to determine its efficacy and safety profile.

Caption: A Representative Preclinical Development Workflow for an ICMT Inhibitor.

This workflow begins with in vitro characterization of the inhibitor's potency and cellular effects, followed by in vivo studies to assess its pharmacokinetic properties, efficacy in animal models of cancer, and overall safety.

Conclusion

This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. While a comprehensive public record of its discovery and development is lacking, the available data on its potency, combined with established methodologies for studying ICMT inhibitors, provides a strong foundation for further investigation. The disruption of Ras signaling through ICMT inhibition represents a promising therapeutic strategy for a variety of cancers, and compounds like this compound are instrumental in advancing our understanding of this approach. Further studies are warranted to fully elucidate the preclinical and potential clinical utility of this compound.

An In-depth Technical Guide on the Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the function of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and the impact of its inhibition on critical cell signaling pathways. Given that "Icmt-IN-46" is not a publicly documented specific inhibitor, this guide focuses on the effects of well-characterized ICMT inhibitors, such as cysmethynil, which serve as proxies for understanding the therapeutic potential of targeting this enzyme.

Introduction: The Role of ICMT in Post-Translational Modification

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in a three-stage post-translational modification process of proteins containing a C-terminal CaaX motif[1][2]. This process is essential for the proper subcellular localization and function of numerous signaling proteins.

The modification sequence is as follows:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX box by a farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase)[3].

-

Proteolysis: The terminal three amino acids ("-aaX") are cleaved by the RAS-converting enzyme 1 (RCE1)[3][4].

-

Methylation: ICMT catalyzes the S-adenosyl-L-methionine (AdoMet) dependent methylation of the now-exposed carboxyl group on the terminal prenylated cysteine[3][4].

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's anchoring to the plasma membrane or other cellular membranes[5]. Key substrates for this pathway include the small GTPases of the Ras superfamily (KRAS, HRAS, NRAS), Rho proteins, and other critical signaling molecules. The proper membrane localization of these proteins is a prerequisite for their participation in signal transduction cascades.

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are small molecules designed to block the enzyme's catalytic activity. A well-studied example is cysmethynil , a cell-permeable indole acetamide that acts as a substrate-competitive and AdoMet-noncompetitive inhibitor of ICMT. By preventing the final methylation step, these inhibitors cause the mislocalization of key signaling proteins like Ras, which remain in the cytosol instead of anchoring to the plasma membrane[4]. This sequestration effectively prevents them from interacting with upstream activators and downstream effectors, thereby attenuating their signaling output.

Core Signaling Pathways Modulated by ICMT Inhibition

Inhibition of ICMT disrupts several vital signaling networks, primarily by compromising the function of Ras and other small GTPases. This has profound implications for cancer biology, immunology, and DNA damage repair.

Ras-MAPK Signaling Pathway

The Ras proteins are central nodes in signaling pathways that control cell growth, differentiation, and survival[4]. Upon activation, membrane-bound Ras triggers the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK).

-

Effect of ICMT Inhibition: By preventing Ras methylation and subsequent membrane localization, ICMT inhibitors lead to a significant decrease in the activation of downstream effectors like ERK[4][6]. This disruption compromises DNA damage repair machinery, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells[6]. Inhibition of ICMT can render cancer cells "BRCA-like," thereby increasing their sensitivity to PARP inhibitors and other DNA-damaging agents[6].

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt pathway, another critical downstream effector of Ras, regulates cell survival, metabolism, and growth.

-

Effect of ICMT Inhibition: ICMT inhibition has been shown to block PI3K/Akt and mTOR signaling. This is consistent with the mislocalization of Ras and Rheb GTPases, the latter being a direct activator of mTORC1. The blockage of this pathway can induce G1 cell cycle arrest and autophagy-mediated cell death.

Notch Signaling Pathway

Notch signaling is a core pathway that regulates cell fate decisions during development and in adult tissues.

-

Effect of ICMT Inhibition: Studies have revealed that ICMT is required for efficient Notch1 signaling[3]. In models of KRAS-driven pancreatic cancer, ICMT deficiency phenocopies Notch1 deficiency, leading to an acceleration of neoplasia. This suggests that ICMT may act as a tumor suppressor in certain contexts by maintaining Notch1 signaling, which can have tumor-suppressive roles[3]. Silencing ICMT in osteosarcoma cells was also found to decrease Notch1 signaling[2].

TAZ/Hippo Signaling Pathway

The transcriptional co-activator TAZ is a downstream effector of the Hippo pathway and a promoter of stem cell functions and oncogenesis.

-

Effect of ICMT Inhibition: Suppression of ICMT in KRAS-driven cancer cells leads to a significant reduction in TAZ protein levels[7]. This effect is mediated through the Ras-Raf signaling axis. The reduction in TAZ compromises the self-renewal capabilities of cancer stem cells, highlighting a potential therapeutic avenue for targeting cancer stemness[7][8].

Quantitative Data on ICMT Inhibitors

The following table summarizes key quantitative metrics for the well-characterized ICMT inhibitor, cysmethynil.

| Compound | Target | Assay Type | Value | Unit | Notes | Reference |

| Cysmethynil | ICMT | Ki | 0.02 | µM | Substrate-competitive and AdoMet-noncompetitive. | |

| Cysmethynil | ICMT | IC50 | 0.29 | µM | Substrate = S-farnesyl-L-cysteine. | |

| Cysmethynil | Various | Selectivity | No activity | - | No inhibition observed against FTase, GGTase-I, Rce1, or other methyltransferases. | |

| Cysmethynil | PC3 Cells | Functional | 25 | µM | Concentration used to induce G1 arrest and autophagy. |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of ICMT inhibitors.

Immunoblot Analysis for Signaling Pathway Modulation

This protocol is used to determine the phosphorylation status and protein levels of key signaling components.

-

Cell Culture and Treatment: Plate cells (e.g., MiaPaCa2, MDA-MB231) at a density of 1x10⁶ cells per 100mm dish. Allow cells to adhere for 24 hours. Treat cells with the ICMT inhibitor (e.g., cysmethynil at 0-25 µM) or vehicle control (DMSO) for the desired time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-TAZ, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Tumor Sphere Formation Assay for Self-Renewal Capacity

This assay measures the ability of cancer stem cells to proliferate in an anchorage-independent manner.

-

Cell Preparation: Dissociate cancer cells into a single-cell suspension.

-

Plating: Plate cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates. Use serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Treatment: Add the ICMT inhibitor or vehicle control to the medium at the time of plating.

-

Incubation: Culture the cells for 7-14 days to allow for sphere formation.

-

Quantification: Image the spheres using a microscope. Quantify the number and size of spheres (e.g., >50 µm in diameter) using imaging software like ImageJ or OpenCFU[8].

-

Data Analysis: Compare the sphere formation efficiency (SFE) between treated and control groups. SFE (%) = (Number of spheres / Number of cells seeded) x 100.

Conclusion and Future Directions

Targeting ICMT represents a compelling therapeutic strategy, particularly for cancers driven by Ras mutations. By preventing the final maturation step of Ras and other CaaX proteins, ICMT inhibitors effectively disrupt multiple oncogenic signaling pathways, including MAPK and PI3K/Akt. This leads to reduced proliferation, impaired DNA damage repair, and decreased cancer stem cell self-renewal. The ability of ICMT inhibition to sensitize tumors to DNA-damaging agents opens promising avenues for combination therapies. Future research should focus on developing next-generation ICMT inhibitors with improved pharmacokinetic properties and on identifying biomarkers to predict which patient populations are most likely to respond to this therapeutic approach.

References

- 1. genecards.org [genecards.org]

- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. JCI - Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression [jci.org]

- 4. pnas.org [pnas.org]

- 5. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 7. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling Icmt-IN-46: A Technical Guide to a Novel Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-46 is a potent, small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras superfamily of small GTPases. By disrupting the final step of the canonical CAAX processing pathway, this compound offers a promising therapeutic strategy for targeting Ras-driven cancers and other diseases characterized by aberrant cell signaling. This technical guide provides a comprehensive overview of the structure, mechanism of action, and available experimental data for this compound and related compounds, intended to facilitate further research and development.

Core Structure and Chemical Properties

This compound belongs to a series of tetrahydropyranyl (THP) derivatives. While the exact chemical structure directly corresponding to the identifier "this compound" is not publicly available, it is understood to be one of the potent analogs described in the seminal work by Judd et al. (2011) in the Journal of Medicinal Chemistry. This series is characterized by a central tetrahydropyran ring, and structure-activity relationship (SAR) studies have explored various substitutions to optimize potency. The general chemical formula for compounds in this class, including this compound, is C25H35NO.

Mechanism of Action: Disrupting Ras Localization and Signaling

The primary mechanism of action of this compound is the competitive inhibition of ICMT. This enzyme catalyzes the final methylation step of the isoprenylcysteine at the C-terminus of CAAX proteins. This methylation is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the protein's C-terminus and facilitating its proper localization to the plasma membrane.

By inhibiting ICMT, this compound prevents this critical methylation event. As a result, key signaling proteins, particularly members of the Ras family (K-Ras, N-Ras, H-Ras), are unable to anchor correctly to the inner leaflet of the plasma membrane and are instead mislocalized to the cytosol. This mislocalization effectively sequesters Ras from its upstream activators and downstream effectors, leading to a significant attenuation of Ras-mediated signaling pathways.

The downstream consequences of ICMT inhibition include the reduced activation of the PI3K/Akt and RAF/MEK/ERK (MAPK) signaling cascades. These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Signaling Pathway Disruption by this compound

The following diagram illustrates the key steps in the Ras post-translational modification pathway and the point of intervention for this compound.

Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to its mislocalization and inactivation.

Quantitative Data

The following tables summarize the available in vitro potency and cellular activity for key compounds from the tetrahydropyran series, as reported by Judd et al. (2011). This compound is understood to be a potent analog within this series, with an IC50 of 0.556 µM having been reported by some suppliers. For a comprehensive understanding, data for representative compounds from the original study are included.

Table 1: In Vitro ICMT Inhibitory Potency

| Compound | ICMT IC50 (nM) |

| 3 | >10,000 |

| 27 | 130 |

| 46 | 10 |

| 75 | 1.3 |

Table 2: Cellular Growth Inhibition

| Compound | Cell Line | GI50 (µM) |

| 46 | HCT116 | 0.3 |

| 46 | MiaPaCa-2 | 0.8 |

| 75 | HCT116 | 0.5 |

| 75 | MiaPaCa-2 | 1.2 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following are summaries of the key assays used in the characterization of this compound and related compounds.

In Vitro ICMT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ICMT.

-

Enzyme and Substrate Preparation: Recombinant human ICMT is typically prepared from microsomal fractions of expressing cells. The substrate, S-farnesyl-L-cysteine (SFC), and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM), are prepared in an appropriate assay buffer.

-

Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the ICMT enzyme, SFC, and the test compound (e.g., this compound) at varying concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of [3H]SAM. The plate is then incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Termination and Detection: The reaction is terminated, and the amount of radiolabeled methylated product is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT116, MiaPaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by comparing the absorbance/fluorescence of treated wells to the vehicle control.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of ICMT inhibitors like this compound.

Caption: A streamlined workflow for the development of ICMT inhibitors.

Conclusion

This compound and its related tetrahydropyran analogs represent a promising class of ICMT inhibitors with demonstrated in vitro and cellular activity. By disrupting the crucial final step in Ras processing, these compounds effectively inhibit downstream signaling pathways that are fundamental to cancer cell proliferation and survival. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ICMT. Future work should focus on elucidating the precise binding mode of these inhibitors, optimizing their pharmacokinetic properties, and evaluating their efficacy in a broader range of preclinical models.

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition in Protein Prenylation and Cancer Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification essential for the proper localization and function of numerous signaling proteins, including the Ras superfamily of small GTPases. The final step in the prenylation cascade, the carboxyl methylation of the C-terminal prenylcysteine, is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). Dysregulation of prenylated protein signaling, particularly Ras, is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of small molecule ICMT inhibitors, with a focus on the prototypical compound cysmethynil and its more potent analog, compound 8.12. We will delve into their effects on protein prenylation, downstream signaling pathways, and cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to Protein Prenylation and the Significance of ICMT

Protein prenylation involves the attachment of either a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1] Following this initial step, the "aaX" residues are proteolytically cleaved by Ras-converting enzyme 1 (Rce1), exposing the now-prenylated cysteine at the C-terminus.[1] The final and indispensable step is the carboxyl methylation of this exposed cysteine by ICMT, an integral membrane protein of the endoplasmic reticulum.[1][2] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane or other cellular membranes.[2]

The Ras family of small GTPases (K-Ras, H-Ras, and N-Ras) are prominent substrates of the prenylation pathway. Once localized to the plasma membrane, Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state, transducing signals from upstream growth factor receptors to downstream effector pathways that regulate cell proliferation, survival, and differentiation.[3] Constitutive activation of Ras signaling, often due to mutations, is a major driver in a significant proportion of human cancers.[1]

While farnesyltransferase inhibitors (FTIs) were initially developed to block Ras farnesylation, their clinical efficacy was limited by alternative prenylation of some Ras isoforms by geranylgeranyltransferase-I (GGTase-I).[4] In contrast, ICMT is the sole enzyme responsible for the methylation of both farnesylated and geranylgeranylated proteins.[2] This makes ICMT an attractive therapeutic target, as its inhibition is expected to disrupt the function of all Ras isoforms, regardless of their specific isoprenoid modification.[4]

Small Molecule Inhibitors of ICMT: Cysmethynil and Compound 8.12

Extensive research has led to the identification and characterization of potent and selective small molecule inhibitors of ICMT.

Cysmethynil: Identified through a high-throughput screen, cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a well-characterized, cell-permeable ICMT inhibitor.[4] It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and is non-competitive with the methyl donor, S-adenosyl-L-methionine (AdoMet).

Compound 8.12: To improve upon the pharmacological properties of cysmethynil, which has low aqueous solubility, a novel amino-derivative, referred to as compound 8.12, was developed.[2] This compound exhibits superior physical properties and enhanced efficacy both in vitro and in vivo.[2]

Quantitative Data on ICMT Inhibitor Activity

The efficacy of ICMT inhibitors has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for cysmethynil and its analogs.

| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |

| Cysmethynil | ICMT Enzyme Activity | Recombinant human ICMT | 2.1 µM (without preincubation) | |

| 0.29 µM (with preincubation) | ||||

| Cell Viability | MEF (Mouse Embryonic Fibroblasts) | ~30 µM | ||

| DKOB8 (Colon Cancer) | >20 µM (for >90% inhibition of anchorage-independent growth) | |||

| PC3 (Prostate Cancer) | 25 µM (induces G1 arrest and autophagy) | |||

| Compound 8.12 | Cell Viability | PC3 (Prostate Cancer) | Not explicitly stated, but more potent than cysmethynil | [2] |

| HepG2 (Liver Cancer) | Not explicitly stated, but more potent than cysmethynil | [2] |

Table 1: In Vitro and Cellular Activity of Cysmethynil and Compound 8.12

Effects of ICMT Inhibition on Protein Prenylation and Cellular Processes

Inhibition of ICMT leads to a cascade of cellular events stemming from the disruption of proper protein localization and function.

Mislocalization of Ras and Other Prenylated Proteins

The primary molecular consequence of ICMT inhibition is the failure to methylate the C-terminal prenylcysteine of CaaX proteins. This leads to the accumulation of non-methylated proteins that are unable to efficiently anchor to the plasma membrane.[2] Studies using fluorescently tagged Ras have demonstrated that treatment with ICMT inhibitors causes a significant mislocalization of Ras from the plasma membrane to intracellular compartments, including the endoplasmic reticulum and Golgi apparatus.[2][3] This mislocalization effectively sequesters Ras from its upstream activators and downstream effectors at the plasma membrane, thereby inhibiting its signaling capacity.

Inhibition of Downstream Signaling Pathways

By preventing the proper localization and activation of Ras, ICMT inhibitors significantly attenuate downstream signaling cascades that are critical for cancer cell proliferation and survival.

-

Ras-Raf-MEK-ERK (MAPK) Pathway: Inhibition of ICMT leads to a reduction in the phosphorylation and activation of key components of the MAPK pathway, including Raf, MEK, and ERK.[5] This pathway is a central regulator of cell proliferation, and its suppression contributes to the anti-proliferative effects of ICMT inhibitors.[6]

-

PI3K-Akt-mTOR Pathway: The PI3K/Akt/mTOR pathway is another crucial signaling axis downstream of Ras that governs cell growth, survival, and metabolism. Treatment with ICMT inhibitors has been shown to block the activation of this pathway, leading to G1 cell cycle arrest and the induction of autophagy.

Cellular Consequences of ICMT Inhibition

The disruption of these critical signaling pathways by ICMT inhibitors manifests in several key cellular phenotypes:

-

Inhibition of Cell Proliferation and G1 Cell Cycle Arrest: By blocking proliferative signals from the MAPK and PI3K/Akt pathways, ICMT inhibitors effectively halt the cell cycle in the G1 phase, preventing cancer cells from dividing.

-

Induction of Autophagy: The inhibition of the mTOR pathway, a key negative regulator of autophagy, by ICMT inhibitors leads to the induction of this cellular self-digestion process. In some cancer cells, sustained autophagy can lead to a form of programmed cell death.[2]

-

Suppression of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow in an anchorage-independent manner. ICMT inhibitors have been shown to potently suppress the ability of various cancer cell lines to form colonies in soft agar, a key in vitro measure of tumorigenicity.

-

Compromised DNA Damage Repair: Recent studies have revealed a role for ICMT in the DNA damage response. Inhibition of ICMT can impair DNA damage repair mechanisms, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[6]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ICMT inhibitors are provided below.

In Vitro ICMT Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ICMT.

-

Reagents:

-

Recombinant human ICMT enzyme.

-

S-farnesyl-L-cysteine (SFC) as the prenylated substrate.

-

S-[methyl-3H]adenosyl-L-methionine ([3H]AdoMet) as the methyl donor.

-

ICMT inhibitor (e.g., cysmethynil) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and the ICMT inhibitor at the desired concentration.

-

Initiate the reaction by adding SFC and [3H]AdoMet.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated, radiolabeled product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the percent inhibition of ICMT activity at each inhibitor concentration and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of ICMT inhibitors on the proliferation and viability of cancer cells.

-

Reagents:

-

Cancer cell line of interest (e.g., PC3, HepG2).

-

Complete cell culture medium.

-

ICMT inhibitor (e.g., cysmethynil) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ICMT inhibitor or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Ras Localization Assay

This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras.

-

Reagents:

-

Cancer cell line of interest.

-

Expression vector encoding a fluorescently tagged Ras protein (e.g., GFP-Ras).

-

Transfection reagent.

-

ICMT inhibitor (e.g., cysmethynil).

-

Fluorescence microscope.

-

-

Procedure:

-

Transfect the cells with the fluorescently tagged Ras expression vector.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the transfected cells with the ICMT inhibitor or vehicle control for a specified time.

-

Visualize the subcellular localization of the fluorescently tagged Ras protein using a fluorescence microscope.

-

Capture images and analyze the distribution of the fluorescent signal to determine the extent of Ras mislocalization from the plasma membrane.

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the effect of ICMT inhibitors on the tumorigenic potential of cancer cells.

-

Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Agarose (low melting point).

-

ICMT inhibitor (e.g., cysmethynil) at various concentrations.

-

-

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agarose in complete medium containing a suspension of the cancer cells.

-

Add the ICMT inhibitor at various concentrations to the top layer before it solidifies.

-

Plate the cell-containing top layer onto the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing the inhibitor every few days.

-

After the incubation period, stain the colonies with a dye (e.g., crystal violet).

-

Count the number of colonies in each well to determine the effect of the ICMT inhibitor on anchorage-independent growth.

-

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect the levels of specific proteins and their phosphorylation status to assess the activity of signaling pathways.

-

Reagents:

-

Cancer cell line of interest.

-

ICMT inhibitor (e.g., cysmethynil).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies specific for total and phosphorylated forms of signaling proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with the ICMT inhibitor or vehicle control for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

The inhibition of ICMT represents a promising strategy for the development of novel anti-cancer therapeutics. By disrupting the final step of protein prenylation, small molecule inhibitors like cysmethynil and its more potent analog, compound 8.12, effectively block the membrane localization and function of key oncoproteins, most notably Ras. This leads to the suppression of critical downstream signaling pathways, resulting in the inhibition of cancer cell proliferation, induction of cell death, and a reduction in tumorigenicity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ICMT inhibition in the fight against cancer. Further research into the development of ICMT inhibitors with improved pharmacological properties and the identification of predictive biomarkers will be crucial for their successful clinical translation.

References

- 1. STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION [hammer.purdue.edu]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

Compounds with "46" Designation in Preclinical Development

An in-depth review of preclinical research databases and scientific literature yielded no specific compound designated "Icmt-IN-46." The search did, however, identify several distinct therapeutic agents and research areas that may be of interest to researchers and scientists in the field of drug development. These include preclinical data on compounds with "46" in their designation, as well as research into inhibitors of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT).

While no data exists for "this compound," preclinical and clinical information is available for other compounds with a "46" identifier, including FAPI-46, EBC-46, and TEPP-46.

FAPI-46: This agent is a fibroblast activation protein (FAP) inhibitor.[1] Preclinical evaluation of novel 99mTc-labeled FAPI-46 derivatives has demonstrated significant tumor uptake and improved tumor-to-nontarget ratios.[1] In these studies, the derivatives showed good in vitro stability, hydrophilicity, and high specificity for FAP.[1] Biodistribution and MicroSPECT imaging in tumor-bearing models revealed high specific tumor uptake and significantly decreased blood uptake.[1] One particular derivative, [99mTc]Tc-6-1, exhibited high target-to-nontarget ratios and good overall tumor uptake, indicating its potential as a molecular tracer for FAP-positive tumors.[1] Clinical studies have also been initiated, with a case series of nine patients with advanced-stage solid tumors receiving 90Y-FAPI-46 radioligand therapy.[2]

EBC-46: A novel diterpene ester, EBC-46 has been investigated as an intra-lesional treatment for cutaneous malignancies.[3] A single injection of EBC-46 has been shown to cause rapid inflammation, followed by eschar formation and tumor ablation in both syngeneic and xenograft preclinical models.[3] The proposed mechanism of action involves the activation of a specific subset of Protein Kinase C (PKC) isoforms, leading to a localized hemorrhagic necrosis and rapid tumor cell death.[3] Pharmacokinetic studies in mice indicated that EBC-46 is preferentially retained within the tumor following intra-lesional injection.[3]

TEPP-46: This compound is an activator of the M2 isoform of pyruvate kinase (PKM2). Preclinical studies have explored its potential in suppressing kidney fibrosis.[4][5] In a mouse model of diabetic nephropathy, oral administration of TEPP-46 was found to rescue kidney fibrosis.[4][5] In vitro experiments using human kidney cells (HK2) showed that TEPP-46 suppressed the epithelial-to-mesenchymal transition (EMT) program induced by high glucose and TGF-β1.[4] The mechanism appears to involve the TEPP-46-induced formation of PKM2 tetramers, which in turn suppresses the accumulation of hypoxia-inducible factor (HIF)-1α and lactate.[4]

FOR46: This is an antibody-drug conjugate that targets the CD46 receptor. A Phase 1b/2 clinical trial is evaluating FOR46 in combination with enzalutamide for patients with metastatic castration-resistant prostate cancer (mCRPC).[6]

Research on ICMT and its Inhibitors

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that has been identified as a potential therapeutic target in cancer.

Mechanism of Action: ICMT catalyzes the final step in the prenylation of proteins, a post-translational modification that is crucial for the function of several proteins involved in cell signaling, including RAS.[7][8] Research has shown that ICMT overexpression can enhance tumorigenesis and metastasis.[7] Specifically, ICMT has been found to promote the formation of invadopodia, which are actin-rich structures associated with cancer cell invasion.[7] Furthermore, studies have linked ICMT to the regulation of TAZ protein stability, a key factor in cancer cell self-renewal, via the KRAS and MAPK signaling pathways.[8]

ICMT Inhibitors: Small molecule inhibitors of ICMT, such as cysmethynil and cpd8-12, have been evaluated in preclinical models.[8] In vitro studies using cancer cell lines like MiaPaCa2 and MDA-MB231 have shown that these inhibitors can reduce TAZ protein levels and inhibit tumor sphere formation.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for ICMT and a general workflow for evaluating the in vitro cytotoxicity of novel compounds.

References

- 1. Synthesis and Preclinical Evaluation of Novel 99mTc-Labeled FAPI-46 Derivatives with Significant Tumor Uptake and Improved Tumor-to-Nontarget Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Icmt-IN-46: A Potential Therapeutic Agent Targeting Isoprenylcysteine Carboxyl Methyltransferase

Disclaimer: Information regarding a specific compound designated "Icmt-IN-46" is not publicly available in scientific literature or patent databases. A search of chemical and patent databases identified a potential candidate, "N-[5-(4-cyanophenyl)-2-(2-methylanilino)-3-pyridinyl]-3-fluoro-5-(trifluoromethyl)benzamide," listed as "Example I-46" in patent application US20250090540. However, detailed biological data and experimental protocols for this specific molecule are not disclosed in the public domain.

Therefore, this technical guide will provide a comprehensive overview of a well-characterized Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, cysmethynil , as a representative example of this class of potential therapeutic agents. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum.[1] It catalyzes the final step in the post-translational modification of a number of proteins that contain a C-terminal "CaaX" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).[2] This modification process, known as prenylation, is crucial for the proper subcellular localization and function of these proteins.

Many key signaling proteins, including members of the Ras superfamily of small GTPases, are substrates for ICMT.[3] The Ras proteins are critical regulators of cell proliferation, differentiation, and survival, and mutations in Ras genes are found in a significant percentage of human cancers.[4] The ICMT-mediated methylation of the C-terminal prenylcysteine neutralizes its negative charge, increasing the protein's hydrophobicity and facilitating its anchoring to the plasma membrane, a prerequisite for its signaling activity.[5]

Inhibition of ICMT presents an attractive therapeutic strategy, particularly in oncology. By preventing the final maturation step of Ras and other key signaling proteins, ICMT inhibitors can disrupt their proper localization and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3]

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors, such as cysmethynil, act by blocking the catalytic activity of the ICMT enzyme. This inhibition prevents the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal prenylated cysteine of substrate proteins.

The primary consequences of ICMT inhibition include:

-

Mislocalization of Ras: Unmethylated Ras proteins are unable to efficiently anchor to the plasma membrane and are instead mislocalized to other cellular compartments, such as the cytoplasm and the Golgi apparatus. This prevents their interaction with downstream effectors and abrogates their signaling function.

-

Inhibition of Downstream Signaling: By disrupting Ras localization, ICMT inhibitors effectively block the activation of critical downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancer and drive cell proliferation and survival.

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of pro-proliferative and pro-survival signaling pathways by ICMT inhibition can lead to cell cycle arrest, typically at the G1 phase, and the induction of programmed cell death (apoptosis) in cancer cells.[6]

Quantitative Data for Cysmethynil

The following tables summarize key quantitative data for the representative ICMT inhibitor, cysmethynil.

| Parameter | Value | Reference |

| ICMT IC50 (in vitro) | 0.29 µM (pre-incubated) | [3] |

| 2.1 µM (no pre-incubation) | [3] | |

| Cell Growth Inhibition (GI50) | ||

| - MiaPaCa2 (Pancreatic) | ~20 µM | [6] |

| - HCT116 (Colon) | ~15 µM | |

| - PC3 (Prostate) | ~25 µM |

Table 1: In Vitro Potency of Cysmethynil

| Cell Line | Treatment | Effect | Reference |

| MiaPaCa2 | Cysmethynil (20 µM, 48h) | Increased sub-G1 population (apoptosis) | [6] |

| MiaPaCa2 | Cysmethynil (10-20 µM, 14 days) | Reduced colony formation in soft agar | [6] |

| DKOB8 (Colon) | Cysmethynil (20 µM) | >90% inhibition of anchorage-independent growth |

Table 2: Cellular Effects of Cysmethynil

| Animal Model | Treatment Regimen | Outcome | Reference |

| MiaPaCa2 Xenograft (Mice) | 100 mg/kg, every other day (i.p.) | Tumor growth inhibition | [6] |

| MiaPaCa2 Xenograft (Mice) | 150 mg/kg, every other day (i.p.) | Tumor regression | [6] |

| HepG2 Xenograft (Mice) | 100 mg/kg, every other day (i.p.) | Significant tumor growth inhibition | [5] |

Table 3: In Vivo Efficacy of Cysmethynil

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ICMT inhibitors.

In Vitro ICMT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ICMT in a cell-free system.

Materials:

-

Recombinant human ICMT (e.g., in Sf9 cell membranes)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate

-

S-[methyl-3H]-adenosyl-L-methionine ([3H]SAM) as the methyl donor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Test compound (e.g., cysmethynil)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes at 37°C) to allow for potential time-dependent inhibition.

-

Initiate the reaction by adding the substrate (AFC) and the radiolabeled methyl donor ([3H]SAM).

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of ICMT inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of an ICMT inhibitor on the viability and proliferation of cancer cells.[7]

Materials:

-

Cancer cell line of interest (e.g., MiaPaCa2, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., cysmethynil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-